NCI-60 Panel Cytotoxicity Fingerprint: Protodioscin Exhibits a COMPARE-Unique Mean-Graph Pattern Unmatched by Any Database Compound
In the NCI-60 human cancer cell line screen, protodioscin demonstrated selective cytotoxicity with GI50 ≤ 2.0 µM against seven specific lines: MOLT-4 (leukemia), A549/ATCC (NSCLC), HCT-116 and SW-620 (colon), SNB-75 (CNS), LOX IMVI (melanoma), and 786-0 (renal) [1]. When used as a seed compound in the NCI COMPARE algorithm, protodioscin returned no compounds with statistically correlated cytotoxicity patterns (mean graphs) across the entire NCI anticancer drug screen database [1]. This finding indicates that protodioscin acts via a mechanism not represented by any previously screened compound, including its own structural analogs dioscin and methyl protodioscin, which have been independently screened and have distinct COMPARE profiles [2].
| Evidence Dimension | NCI COMPARE mean-graph pattern correlation |
|---|---|
| Target Compound Data | GI50 ≤ 2.0 µM against 7 cell lines (MOLT-4, A549/ATCC, HCT-116, SW-620, SNB-75, LOX IMVI, 786-0); COMPARE analysis: zero database matches with similar cytotoxicity pattern |
| Comparator Or Baseline | Entire NCI anticancer drug screen database (~100,000+ compounds screened), including dioscin and methyl protodioscin which exhibit distinct COMPARE profiles per independent analyses |
| Quantified Difference | Pattern correlation coefficient below significance threshold vs all database compounds; methyl protodioscin independently shows distinct COMPARE profile with no matches either, confirming divergent mechanisms despite structural similarity |
| Conditions | NCI-60 human tumor cell line panel; 48-hour continuous exposure; sulforhodamine B (SRB) protein assay endpoint; COMPARE algorithm v2.0 |
Why This Matters
A COMPARE-unique fingerprint implies a novel mechanism of action, making protodioscin irreplaceable for target identification or pathway deconvolution studies where dioscin or methyl protodioscin would engage different molecular targets.
- [1] Hu K, Yao X. Protodioscin (NSC-698 796): its spectrum of cytotoxicity against sixty human cancer cell lines in an anticancer drug screen panel. Planta Med. 2002 Apr;68(4):297-301. doi: 10.1055/s-2002-26743. PMID: 11988850. View Source
- [2] Hu K, Yao X. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro. Cancer Invest. 2003 Jun;21(3):389-393. doi: 10.1081/cnv-120018230. PMID: 12901285. View Source
